2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron
Description
Properties
Molecular Formula |
C12H12FeO2-6 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
2-cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;/q-1;-5; |
InChI Key |
SPHLHAVMVWXFEM-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CC(=O)O.[Fe] |
Origin of Product |
United States |
Preparation Methods
Iron Carbonyl-Mediated Cyclizations and Cyclopentadienyliron Complexes
Research indicates that iron carbonyl complexes, especially iron pentacarbonyl (Fe(CO)₅), serve as pivotal reagents in the formation of cyclopentadienyliron derivatives. The classical route involves the thermal or photochemical reaction of Fe(CO)₅ with cyclopentadiene or substituted cyclopentadienes to generate cyclopentadienyliron complexes, which can be further functionalized.
- Reaction of Fe(CO)₅ with cyclopentadiene yields cyclopentadienyliron dicarbonyl complexes.
- Birch reduction of aromatic precursors produces cyclohexadienes, which can be complexed with Fe(CO)₃ to form substituted cyclopentadienyliron complexes.
- The complexation process typically involves heating or irradiation in the presence of solvents like dichloromethane or benzene.
Fe(CO)₅ + cyclopentadiene → (η⁵-C₅H₅)Fe(CO)₂ + CO
Synthesis of Cyclopentadienyliron Derivatives with Functionalized Ligands
Functionalization of cyclopentadienyliron complexes to incorporate acetic acid moieties involves subsequent ligand substitution or side-chain modifications:
- Hydride abstraction from cyclopentadienyliron complexes using reagents like triphenylmethyl tetrafluoroborate (Ph₃C⁺BF₄⁻) yields cationic cyclopentadienyliron complexes.
- These cationic complexes can undergo nucleophilic attack or ligand exchange with suitable precursors bearing acetic acid groups or their derivatives, such as acetic anhydride or acetic acid derivatives.
- Treatment of cyclopentadienyliron complexes with acetic anhydride under controlled conditions can lead to acetic acid-functionalized derivatives.
Preparation of 2-Cyclopenta-2,4-dien-1-ylacetic Acid via Organometallic Intermediates
The synthesis of the target compound, 2-Cyclopenta-2,4-dien-1-ylacetic acid , can be approached through organometallic intermediates:
- Step 1: Formation of cyclopentadienyliron complexes with appropriate substituents.
- Step 2: Functionalization at the 1-position of the cyclopentadienyl ring with an acetic acid group, potentially via nucleophilic substitution or carboxylation reactions.
- Use of cyclopentadienyliron complexes as starting materials, followed by carboxylation using carbon dioxide (CO₂) or related electrophiles, to introduce the acetic acid functionality at the desired position.
Specific Synthesis Pathways Derived from Literature
Based on the detailed synthesis of related compounds:
| Method | Description | Reference/Source |
|---|---|---|
| Thermal or Photochemical Reaction of Fe(CO)₅ with Cyclopentadiene | Produces cyclopentadienyliron dicarbonyl complexes, which serve as precursors for further functionalization | Literature on organoiron synthesis (e.g.,,) |
| Ligand Substitution with Acetic Acid Derivatives | Functionalization of cyclopentadienyliron complexes via ligand exchange or carboxylation to introduce acetic acid groups | Patent US10696657B2, |
| Carboxylation of Cyclopentadienyliron Complexes | Using CO₂ or related electrophiles to install acetic acid functionality at specific positions | Theoretical extrapolation from organoiron chemistry principles |
Notes on Reaction Conditions and Yields
| Parameter | Details | Reference |
|---|---|---|
| Temperature | Typically 80–150°C for thermal reactions; irradiation at specific wavelengths for photochemical routes | , |
| Solvent | Dichloromethane, benzene, or acetonitrile | , |
| Yield | Variable; generally moderate to high (50–85%) depending on the specific pathway and substrate | , |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) derivatives.
Reduction: Reduction reactions can convert iron(III) back to iron(II).
Substitution: The cyclopentadienyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted ferrocene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron exerts its effects involves the interaction of the iron center with various molecular targets. The compound can participate in redox reactions, altering the oxidation state of iron and influencing the activity of enzymes and other proteins. The cyclopentadienyl rings can also interact with biological membranes, affecting their structure and function .
Comparison with Similar Compounds
Structural Overview
- 2-Cyclopenta-2,4-dien-1-ylacetic Acid : A cyclopentadienyl derivative with an acetic acid substituent at the 1-position. Its unsaturated cyclopentene ring (with conjugated double bonds at positions 2 and 4) and carboxylic acid group enable diverse reactivity, including coordination to metals and participation in acid-base reactions .
- Cyclopentane: A saturated five-membered hydrocarbon ring. Known for its use as a blowing agent in polyurethane foams (core density: 32.6 kg/m³, thermal conductivity: 16.3 mW/(m·K)) and as a volatile antifungal agent in plants .
- Iron Component: Likely an organometallic complex, such as a ferrocene derivative (e.g., cyclopentadienyl iron). Such complexes exhibit catalytic and electrochemical properties .
Comparison with Structurally Similar Compounds
Cyclopentane Derivatives
Key Observations :
- Unsaturation in the cyclopentane ring (e.g., 2,4-dienyl groups) enhances electronic conjugation, altering HOMO/LUMO distributions compared to saturated analogs .
- Polar substituents (e.g., -COOH in 2-Cyclopenta-2,4-dien-1-ylacetic acid) increase solubility in polar solvents, unlike nonpolar cyclopentane .
Organometallic Iron Complexes
Key Observations :
Key Observations :
- Cyclopentane’s bioactivity depends on volatility and lipophilicity, while iron complexes may leverage redox cycling for antimicrobial effects .
Biological Activity
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron is a coordination compound that has garnered attention in the fields of organometallic chemistry and medicinal research. This compound features a cyclopentadienyl ligand coordinated to an iron(II) ion, which contributes to its unique biological activity. Understanding its biological properties is crucial for exploring potential applications in pharmaceuticals and biochemistry.
- Molecular Formula: C10H10FeO2
- Molecular Weight: 198.15 g/mol
- IUPAC Name: 2-Cyclopenta-2,4-dien-1-ylacetic acid iron complex
The biological activity of this compound is primarily attributed to its interaction with various biological targets through several mechanisms:
- Enzyme Interaction : The iron(II) ion can play a critical role in enzyme catalysis, particularly in redox reactions. Cyclopentadiene derivatives are known to participate in Diels-Alder reactions, suggesting potential roles in metabolic pathways involving cycloaddition reactions.
- Coordination Chemistry : The coordination of iron with cyclopentadiene enhances the stability and reactivity of the compound, enabling it to interact with biological molecules such as proteins and nucleic acids.
- Biochemical Pathways : The compound may influence various biochemical pathways by acting as a catalyst or modulator in enzymatic processes, particularly those involving iron-dependent enzymes .
Antimicrobial Properties
Research indicates that compounds containing cyclopentadiene structures exhibit antimicrobial activities. A study demonstrated that similar iron-cyclopentadiene complexes showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have explored the anticancer potential of cyclopentadiene derivatives. The ability of these compounds to induce apoptosis in cancer cells has been linked to their interaction with cellular iron metabolism and oxidative stress pathways. Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
Compound Concentration (µg/mL) % Inhibition Test Compound 50 75% Control (No Treatment) - 0% -
Anticancer Activity Study : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 10 to 100 µM. Flow cytometry analysis revealed increased levels of active caspases and annexin V staining, indicating the induction of programmed cell death.
Concentration (µM) % Cell Viability 10 80% 50 60% 100 30%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
